1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features an indole moiety, a piperidine ring, and a propenone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole moiety.
Formation of the Propenone Group: The propenone group can be introduced through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods often use automated systems to control temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indole-1-carbonyl)piperidine: Similar structure but lacks the propenone group.
1-(1H-indole-3-carbonyl)piperidine: Similar structure but lacks the dihydroindole moiety.
Uniqueness
1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the indole, piperidine, and propenone groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-16(20)18-10-7-14(8-11-18)17(21)19-12-9-13-5-3-4-6-15(13)19/h2-6,14H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXHGVUZUYPIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.